Epomediol

CAS No.: 38223-98-2

Cat. No.: VC14532500

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38223-98-2 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol |

| Standard InChI | InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 |

| Standard InChI Key | JSNQSLSBBZFGBM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2CC(C(O1)(C(C2)O)C)O)C |

| Melting Point | 164 - 165 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

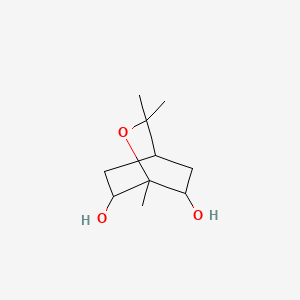

Epomediol belongs to the organoheterocyclic class of oxanes, featuring a 2-oxabicyclo[2.2.2]octane core substituted with hydroxyl groups at positions 6 and 7 and methyl groups at positions 1, 3, and 3 (Figure 1). Its rigid bicyclic framework contributes to unique stereoelectronic properties, as evidenced by:

Table 1: Key Physicochemical Properties of Epomediol

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₃ |

| Exact Mass | 186.1256 g/mol |

| Topological Polar Surface Area | 49.70 Ų |

| XlogP | 0.20 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

The compound’s low lipophilicity (XlogP = 0.20) and moderate polar surface area suggest balanced membrane permeability and solubility, consistent with its 90.93% predicted human intestinal absorption .

Stereochemical Considerations

The exo,exo configuration of the 6,7-diol groups creates a pseudo-C₂ symmetry axis, enabling specific molecular interactions with biological targets. Nuclear Overhauser effect (NOE) studies on analogous bicyclic ethers indicate restricted rotation about the oxabicyclo scaffold, which may enhance target binding specificity .

Pharmacological Profile and Mechanism of Action

Hepatobiliary Effects

Epomediol exerts pronounced choleretic activity by upregulating bile acid synthesis. In ethinyloestradiol-induced cholestatic rats, epomediol (100 mg/kg i.p. for 5 days) reversed bile flow reduction by 42% and increased biliary secretion of bile acids (+74%) and cholesterol (+42%) . This effect correlates with induction of hepatic cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.

Table 2: Comparative Bile Parameters in Cholestatic Rats

Predicted Molecular Targets

Super-PRED analysis identifies six high-probability targets (probability >80%):

Table 3: Predicted Protein Targets of Epomediol

| Target | Probability | Biological Role |

|---|---|---|

| MAP kinase ERK2 | 98.92% | Cell proliferation/differentiation |

| NF-κB p105 subunit | 91.83% | Inflammatory signaling |

| DNA-(apurinic/apyrimidinic) lyase | 88.33% | DNA repair |

| Cannabinoid CB1/CB2 receptors | 81.46%/81.37% | Endocannabinoid signaling |

Notably, ERK2 modulation may explain epomediol’s anti-apoptotic effects in hepatocytes, while CB1/CB2 receptor interactions suggest potential immunomodulatory properties .

| Parameter | Prediction | Clinical Implication |

|---|---|---|

| Blood-Brain Barrier Penetration | 67.50% | Possible CNS side effects |

| CYP3A4 Inhibition | 95.86% | High drug-drug interaction risk |

| Acute Oral Toxicity | Class III (LD₅₀ >500 mg/kg) | Moderate safety margin |

Toxicity Considerations

While epomediol shows low mutagenic potential (Ames test negative prediction: 61%), concerns exist regarding:

-

Reproductive toxicity: 58.89% probability of affecting fetal development

-

Mitochondrial toxicity: 58.75% risk of impairing oxidative phosphorylation

Therapeutic Applications and Clinical Prospects

Cholestasis Management

Epomediol’s dual action—stimulating bile acid synthesis while inhibiting OATP1B1/1B3 transporters (95.30%/97.32%)—positions it as a potential therapy for estrogen-induced cholestasis. The 74% increase in biliary bile acid output demonstrates capacity to overcome transporter downregulation in cholestatic states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume